molecular formula C5H6BrN3O2 B13502420 Methyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate

Methyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate

Cat. No.: B13502420
M. Wt: 220.02 g/mol
InChI Key: SUEZJYFLECPOQO-UHFFFAOYSA-N
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Description

Methyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-bromo-1H-pyrazole-4-carboxylic acid with methylamine in the presence of a dehydrating agent . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps such as bromination, amination, and esterification, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

Molecular Formula

C5H6BrN3O2

Molecular Weight

220.02 g/mol

IUPAC Name

methyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C5H6BrN3O2/c1-11-5(10)2-3(6)8-9-4(2)7/h1H3,(H3,7,8,9)

InChI Key

SUEZJYFLECPOQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NN=C1N)Br

Origin of Product

United States

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